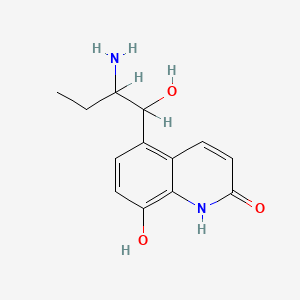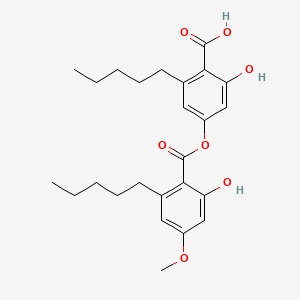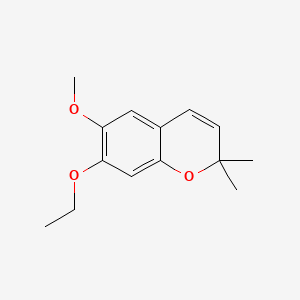![molecular formula C24H37Cl2NO3 B1219608 [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate CAS No. 53033-00-4](/img/structure/B1219608.png)
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate is a complex organic molecule with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Formation of the core structure: This involves cyclization reactions to form the tetradecahydrocyclopenta[a]phenanthrene core.
Functional group modifications: Introduction of the 3-oxo and 10,13-dimethyl groups through selective oxidation and alkylation reactions.
Carbamate formation: The final step involves the reaction of the steroidal core with N,N-bis(2-chloroethyl)amine under controlled conditions to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalyst selection: Use of specific catalysts to improve reaction efficiency.
Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize product formation.
Purification techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The 3-oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or amines.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Studies: Used in studies involving steroidal hormone analogs.
Medicine
Pharmacology: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through the formation of DNA cross-links, which inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent. The molecular targets include DNA strands, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another N,N-bis(2-chloroethyl)carbamate with anticancer properties.
Ifosfamide: Similar structure and mechanism of action as an alkylating agent.
Uniqueness
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate is unique due to its specific steroidal structure, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Propriétés
Numéro CAS |
53033-00-4 |
|---|---|
Formule moléculaire |
C24H37Cl2NO3 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C24H37Cl2NO3/c1-23-9-7-17(28)15-16(23)3-4-18-19-5-6-21(24(19,2)10-8-20(18)23)30-22(29)27(13-11-25)14-12-26/h16,18-21H,3-15H2,1-2H3/t16-,18-,19-,20-,21-,23-,24-/m0/s1 |
Clé InChI |
GLOOSBNJICQRDG-KXBDTHCRSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)N(CCCl)CCCl)C |
SMILES isomérique |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)N(CCCl)CCCl)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)N(CCCl)CCCl)C |
Synonymes |
5 alpha-dihydrotestosterone-17 beta-N-bis(2-chloroethyl)carbamate DHT-NM dihydrotestosterone-17-N-bis(2-chloroethyl)carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)


![(8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1219536.png)





![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane](/img/structure/B1219546.png)

